1-Propanamine, 3-(5-isoquinolinyloxy)-
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Overview
Description
Preparation Methods
The synthesis of 1-Propanamine, 3-(5-isoquinolinyloxy)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the halogenoalkane is heated with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the alkylation of ammonia with alkyl halides, which leads to the formation of primary amines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanamine, 3-(5-isoquinolinyloxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-Propanamine, 3-(5-isoquinolinyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(5-isoquinolinyloxy)- involves its interaction with specific molecular targets and pathways. For instance, it may act on cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha, influencing cellular signaling pathways . These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
1-Propanamine, 3-(5-isoquinolinyloxy)- can be compared with other similar compounds, such as:
1-Propanamine, 3-methoxy-: This compound has a methoxy group instead of the isoquinolinyloxy group, leading to different chemical properties and applications.
3-(3-Methoxyphenyl)-1-propanamine: This compound has a methoxyphenyl group, which also results in distinct chemical behavior and uses. The uniqueness of 1-Propanamine, 3-(5-isoquinolinyloxy)- lies in its isoquinolinyloxy moiety, which imparts specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-isoquinolin-5-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c13-6-2-8-15-12-4-1-3-10-9-14-7-5-11(10)12/h1,3-5,7,9H,2,6,8,13H2 |
InChI Key |
VQHHIIQFWGMVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OCCCN |
Origin of Product |
United States |
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